molecular formula C7H4Cl2N2O3 B1410183 3,4-Dichloro-2-nitrobenzamide CAS No. 1803805-62-0

3,4-Dichloro-2-nitrobenzamide

Cat. No.: B1410183
CAS No.: 1803805-62-0
M. Wt: 235.02 g/mol
InChI Key: HVOBRYHFMDBPCI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-nitrobenzamide typically involves the nitration of 3,4-dichlorobenzamide. One common method includes the following steps :

    Nitration Reaction: The nitration of 3,4-dichlorobenzamide is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Purification: The crude product obtained from the nitration reaction is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of solid acid catalysts to enhance the efficiency and yield of the reaction . The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Hydrolysis: The amide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophilic Substitution Reagents: Sodium hydroxide, potassium hydroxide.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3,4-Dichloro-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,4-Dichloro-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

3,4-Dichloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-2-nitrobenzamide
  • 3,5-Dichloro-2-nitrobenzamide
  • 2,6-Dichloro-2-nitrobenzamide

Uniqueness

3,4-Dichloro-2-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and biological activity, making it distinct from other similar compounds . The presence of both electron-withdrawing groups (chlorine and nitro) enhances its electrophilic character, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dichloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-2-1-3(7(10)12)6(5(4)9)11(13)14/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOBRYHFMDBPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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